1,2,3-Benzenetricarboxylic acid hydrate

Adsorption Water Remediation Polyaniline Composite

Researchers requiring asymmetric metal-organic frameworks or coordination polymers face compromised performance when using planar trimesic acid. This 1,2,3-isomer (hemimellitic acid hydrate) provides the essential non-planar topology. - **Structural advantage:** One orthogonal carboxyl group enforces acentric space groups for chiral/ferroelectric MOFs - **Kinetic benefit:** Faster surface saturation than trimellitic or trimesic acid on α-alumina (process efficiency gain) - **Quantitative benchmark:** 154.83 mg/g qₘₐₓ on PANI film for adsorption studies - **Supply:** ≥98% crystalline solid, mp 190-192 °C (dec.)

Molecular Formula C9H8O7
Molecular Weight 228.16 g/mol
CAS No. 732304-21-1
Cat. No. B3152258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Benzenetricarboxylic acid hydrate
CAS732304-21-1
Molecular FormulaC9H8O7
Molecular Weight228.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O.O
InChIInChI=1S/C9H6O6.H2O/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);1H2
InChIKeyDYDNZUYNRZENMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Benzenetricarboxylic Acid Hydrate: Chemical Identity and Research Applications


1,2,3-Benzenetricarboxylic acid hydrate (CAS 732304-21-1), also known as hemimellitic acid hydrate or benzene-1,2,3-tricarboxylic acid hydrate, is an aromatic polycarboxylic acid with the molecular formula C₉H₆O₆·xH₂O and an anhydrous molecular weight of 210.14 g/mol . It is one of three regioisomeric benzenetricarboxylic acids, distinguished by the 1,2,3-arrangement of its three carboxyl groups on the benzene ring [1]. The compound is commercially available as a crystalline solid (≥98% purity, mp 190–192 °C decomposition) and is employed primarily as a polytopic organic linker in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and lanthanide complexes .

1,2,3-substituted regioisomeric linker
MOF & coordination polymer synthesis
Research-grade crystalline solid

Why This Isomer Cannot Be Replaced by 1,2,4- or 1,3,5-Isomers


The three benzenetricarboxylic acid isomers are not interchangeable building blocks. Their divergent carboxyl group arrangements impose distinct steric, electronic, and geometric constraints that govern self-assembly, metal coordination, and adsorption behavior. Critically, the 1,2,3-isomer (hemimellitic acid) adopts a non-planar geometry with one carboxyl group nearly orthogonal to the benzene plane, whereas the 1,3,5-isomer (trimesic acid) is fully planar [1]. This fundamental conformational difference directly dictates the dimensionality, topology, and porosity of resultant metal-organic frameworks [2]. Substituting one isomer for another without empirical validation risks failure in material synthesis, altered adsorption selectivity, or compromised thermal stability.

Conformational mismatch Non-planar geometry (ortho-COOH) may produce different topology than planar 1,3,5-isomer.
Coordination mode divergence Adjacent carboxyl groups drive asymmetric metal binding not replicated by 1,2,4- or 1,3,5-isomers.
Synthesis risk Direct substitution without validation may lead to framework failure or altered porosity.

Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


Monolayer Adsorption Capacity on Polyaniline Film

In a direct comparative study using polyaniline film as an adsorbent, 1,2,3-benzenetricarboxylic acid (hemimellitic acid) exhibited a maximum monolayer adsorption capacity (qₘₐₓ) of 154.83 mg/g. Under identical experimental conditions, the 1,2,4-isomer (trimellitic acid) showed a qₘₐₓ of 161.88 mg/g, while pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid) reached 175.26 mg/g [1]. This demonstrates that adsorption capacity increases with the number of carboxyl groups but that isomeric arrangement also contributes to the observed values.

Adsorption capacity (qmax)
Head-to-head
154.83 mg/g
Supports capacity-based comparison for PANI adsorbent design.
On polyaniline film; trimellitic acid 161.88 mg/g, pyromellitic acid 175.26 mg/g.
Adsorption Water Remediation Polyaniline Composite

Adsorption Equilibration Time on α-Alumina

Adsorption kinetic studies on α-alumina surfaces at 298.15 K and pH 5 revealed a clear hierarchy in equilibration time: hemimellitic acid (1,2,3-BTC) equilibrated faster than trimellitic acid (1,2,4-BTC), which in turn equilibrated faster than trimesic acid (1,3,5-BTC) [1]. The sequence (hemimellitic < trimellitic < trimesic) correlates with the number of adjacent carboxyl groups, where higher adjacency accelerates surface saturation.

Equilibration kinetics
Cross-study
Fastest among BTC isomers
Reported kinetic ranking: 1,2,3 < 1,2,4 < 1,3,5 on α-Al2O3.
pH 5, 298.15 K; may support process throughput considerations.
Adsorption Kinetics Surface Chemistry α-Alumina

Conformational Non-Planarity and Coordination Architecture

AM1 molecular orbital calculations demonstrate that benzenecarboxylic acids bearing ortho-carboxyl groups (phthalic acid, 1,2,3-BTC, and 1,2,4-BTC) adopt non-planar geometries, with one carboxyl group oriented almost orthogonal to the benzene ring plane [1]. In contrast, the 1,3,5-isomer (trimesic acid), lacking ortho substitution, is fully planar in all stable conformations. This geometric distortion in 1,2,3-BTC forces metal centers to adopt asymmetric coordination environments, enabling the construction of helical chains, cup-shaped dimers, and other non-centrosymmetric architectures unattainable with the planar 1,3,5-linker.

Molecular geometry
Class-level
Non-planar; ortho-COOH ~orthogonal
Reported AM1 calculations support low-symmetry MOF design.
Contrasts with planar 1,3,5-isomer; class-level inference.
Molecular Geometry Coordination Chemistry MOF Design

Uranyl Ion Coordination Diversity

Under hydrosolvothermal conditions, 1,2,3-benzenetricarboxylic acid (123btcH₃) reacted with uranyl ions to yield seven structurally characterized complexes, ranging from a discrete binuclear cup-shaped dimer to mono- and diperiodic coordination polymers with sql or V₂O₅ topologies [1]. The ligand's 1,2,3-carboxylate arrangement and conformational flexibility enable it to adopt multiple bridging modes (μ₃- to μ₅-coordination) and accommodate diverse structure-directing agents, a versatility that is not equally accessible to the more symmetric 1,3,5- or 1,2,4-isomers.

Coordination diversity
Supporting evidence
7 distinct uranyl architectures
Demonstrates synthetic versatility for actinide framework studies.
Ranges from 0D dimer to 2D networks; hydrosolvothermal conditions.
Uranyl Complexes Coordination Polymers Crystal Engineering

High-Impact Application Scenarios


Polyaniline-Based Adsorbents for Wastewater Remediation

When formulating polyaniline (PANI) or PANI-polypyrrole composite adsorbents for the remediation of aromatic polycarboxylic acids from industrial effluents, the maximum adsorption capacity (qₘₐₓ) of the target pollutant is a critical design parameter. The experimental data show that 1,2,3-benzenetricarboxylic acid (hemimellitic acid) exhibits a qₘₐₓ of 154.83 mg/g on PANI film, slightly lower than the 161.88 mg/g for the 1,2,4-isomer [1]. Researchers developing adsorbents for specific acid mixtures can use these quantitative benchmarks to predict breakthrough curves and to select the most cost-effective isomer for competitive adsorption studies or to optimize polymer functionalization strategies.

Rapid-Cycle Adsorption on Alumina Substrates

Industrial adsorption processes employing α-alumina as a stationary phase—such as those in catalyst manufacturing or chromatographic separations—benefit from faster equilibration kinetics to maximize throughput. The established kinetic ranking (hemimellitic acid < trimellitic acid < trimesic acid) indicates that 1,2,3-benzenetricarboxylic acid reaches surface saturation more quickly than its isomers under identical conditions [2]. Process engineers can leverage this faster kinetics to reduce column residence time or to implement shorter adsorption-desorption cycles, thereby improving operational efficiency without compromising separation performance.

Low-Symmetry MOFs and Chiral Coordination Polymers

The non-planar geometry of 1,2,3-benzenetricarboxylic acid, characterized by one carboxyl group nearly orthogonal to the aromatic ring [3], enforces asymmetric metal coordination environments. This intrinsic asymmetry is a valuable synthetic handle for constructing MOFs with acentric space groups, helical channels, or intrinsic chirality—properties that are essential for nonlinear optical materials, enantioselective catalysis, and ferroelectric devices. Researchers targeting these advanced functionalities should prioritize 1,2,3-BTC over the planar 1,3,5-isomer (trimesic acid), which predominantly yields highly symmetric, centro-symmetric frameworks ill-suited for such applications.

Actinide Coordination Chemistry and Crystal Engineering

The demonstrated ability of 1,2,3-benzenetricarboxylic acid to generate at least seven structurally distinct uranyl complexes under varying templating conditions [4] positions this ligand as a versatile tool in actinide crystal engineering. Scientists exploring the fundamental coordination behavior of uranium(VI) or designing novel uranyl-based luminescent sensors can exploit the ligand's conformational flexibility and multiple bridging modes to access a library of architectures from a single precursor. This reduces synthetic complexity and allows systematic investigation of structure-property relationships in actinide-organic frameworks.

Application
Selection Property
Validation Focus
PANI-based wastewater remediation studies
Isomer-specific adsorption capacity
qmax comparison under reported conditions
Alumina continuous-flow adsorption studies
Equilibration kinetics ranking
Throughput and residence time context
Low-symmetry MOF synthesis
Ligand non-planarity
Acentric space group and chiral topology
Actinide crystal engineering studies
Coordination mode diversity
Structure-property relationships in uranyl frameworks

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